Cas no 2229231-35-8 (2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile)

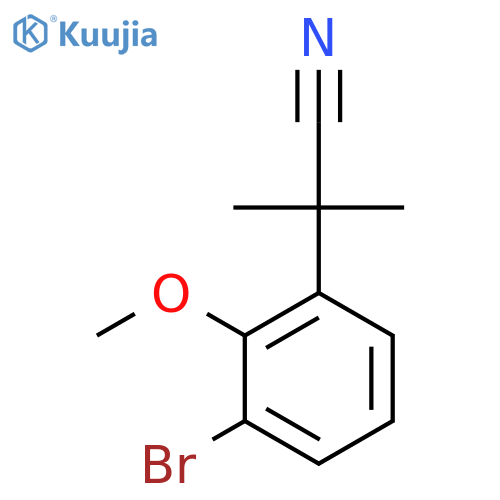

2229231-35-8 structure

商品名:2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile

- EN300-1938710

- 2229231-35-8

-

- インチ: 1S/C11H12BrNO/c1-11(2,7-13)8-5-4-6-9(12)10(8)14-3/h4-6H,1-3H3

- InChIKey: ZQLBKNRWBCMTCU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1OC)C(C#N)(C)C

計算された属性

- せいみつぶんしりょう: 253.01023g/mol

- どういたいしつりょう: 253.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 33Ų

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938710-0.25g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 0.25g |

$723.0 | 2023-09-17 | ||

| Enamine | EN300-1938710-2.5g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 2.5g |

$1539.0 | 2023-09-17 | ||

| Enamine | EN300-1938710-1.0g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 1g |

$785.0 | 2023-05-31 | ||

| Enamine | EN300-1938710-5g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 5g |

$2277.0 | 2023-09-17 | ||

| Enamine | EN300-1938710-0.05g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 0.05g |

$660.0 | 2023-09-17 | ||

| Enamine | EN300-1938710-0.1g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 0.1g |

$691.0 | 2023-09-17 | ||

| Enamine | EN300-1938710-0.5g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 0.5g |

$754.0 | 2023-09-17 | ||

| Enamine | EN300-1938710-10.0g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 10g |

$3376.0 | 2023-05-31 | ||

| Enamine | EN300-1938710-5.0g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 5g |

$2277.0 | 2023-05-31 | ||

| Enamine | EN300-1938710-1g |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile |

2229231-35-8 | 1g |

$785.0 | 2023-09-17 |

2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

2229231-35-8 (2-(3-bromo-2-methoxyphenyl)-2-methylpropanenitrile) 関連製品

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬